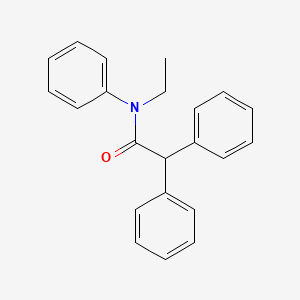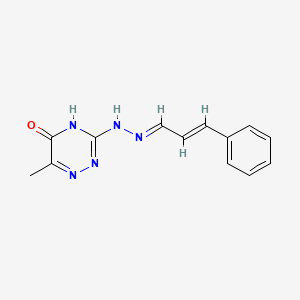
N-ethyl-N,2,2-triphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N,2,2-triphenylacetamide (ETPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. ETPA is a derivative of triphenylacetamide and is known for its ability to act as a chelating agent and a ligand for metal ions. In
Mechanism of Action
The mechanism of action of N-ethyl-N,2,2-triphenylacetamide is not fully understood. However, it is believed to act by chelating metal ions and disrupting their biological functions. This compound has also been shown to inhibit enzymes such as topoisomerase II, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit fungal growth, and exhibit antibacterial activity. This compound has also been shown to affect the levels of metal ions such as copper and zinc in cells, which can have significant effects on cellular processes.
Advantages and Limitations for Lab Experiments
N-ethyl-N,2,2-triphenylacetamide has several advantages for lab experiments. It is easy to synthesize, stable, and can be easily purified. This compound is also relatively inexpensive compared to other chelating agents and ligands. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-ethyl-N,2,2-triphenylacetamide. One potential direction is the development of this compound-based metal complexes for catalysis and material science applications. Another direction is the study of the effects of this compound on metal ion homeostasis in cells and its potential implications for various diseases. Additionally, the development of this compound-based drugs for the treatment of cancer, fungal infections, and bacterial infections is an area of active research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in drug development and research. Its ability to act as a chelating agent and a ligand for metal ions has made it an important compound in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Synthesis Methods
The synthesis of N-ethyl-N,2,2-triphenylacetamide involves the reaction of triphenylacetic acid with ethylamine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
N-ethyl-N,2,2-triphenylacetamide has been extensively studied for its potential applications in drug development and research. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. This compound has been used as a chelating agent for metal ions such as copper and zinc, which are essential for various biological processes. It has also been used as a ligand for metal complexes, which have potential applications in catalysis and material science.
properties
IUPAC Name |
N-ethyl-N,2,2-triphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-2-23(20-16-10-5-11-17-20)22(24)21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGQYLLBNYXARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026078.png)
![5-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6026090.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide](/img/structure/B6026100.png)

![1-(2-chlorobenzyl)-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026121.png)
![1-(cyclobutylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6026130.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6026132.png)

![(1S*,4S*)-2-(2-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6026143.png)
![7-(2-cyclohexylethyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026147.png)
![7-(3-ethyl-1H-1,2,4-triazol-5-yl)-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6026160.png)
![1-(benzylthio)-4-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6026164.png)